molecular formula C24H22N2O3 B3739444 N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

Cat. No.: B3739444
M. Wt: 386.4 g/mol
InChI Key: SJBGZBSZCOZGPC-UHFFFAOYSA-N
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Description

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide is a compound belonging to the benzoxazole derivatives family. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide typically involves the reaction of 5-ethyl-1,3-benzoxazole with 2-methylphenyl and phenoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its antibacterial and anticancer effects . For instance, it may inhibit DNA synthesis in bacterial cells or induce apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
  • N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide

Uniqueness

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide stands out due to its unique phenoxyacetamide moiety, which imparts distinct pharmacological properties compared to other benzoxazole derivatives. Its specific structure allows for targeted interactions with molecular pathways, enhancing its efficacy in various applications .

Properties

IUPAC Name

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-17-10-12-22-21(13-17)26-24(29-22)18-11-9-16(2)20(14-18)25-23(27)15-28-19-7-5-4-6-8-19/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBGZBSZCOZGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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